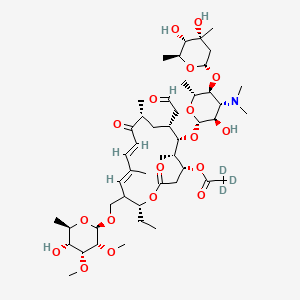
Tylosin 3-Acetate D3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tylosin 3-Acetate D3 is a stable isotope-labeled compound with the molecular formula C48H76D3NO18 and a molecular weight of 961.16 . It is a derivative of tylosin, a macrolide antibiotic produced by the bacterium Streptomyces fradiae . This compound is used primarily in scientific research as a reference material and for various analytical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tylosin 3-Acetate D3 involves the incorporation of deuterium atoms into the tylosin molecule. This is typically achieved through a series of chemical reactions that replace specific hydrogen atoms with deuterium. The process begins with the synthesis of tylosin, which is then acetylated to form Tylosin 3-Acetate.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves fermentation of Streptomyces fradiae to produce tylosin, followed by chemical modification to introduce the acetate and deuterium groups. The final product is purified and characterized to ensure its quality and isotopic purity .
化学反应分析
Types of Reactions
Tylosin 3-Acetate D3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in the molecule.
Substitution: Specific hydrogen atoms can be replaced with other atoms or groups, such as deuterium.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield deacetylated forms of the compound .
科学研究应用
Tylosin 3-Acetate D3 has a wide range of scientific research applications, including:
作用机制
Tylosin 3-Acetate D3, like other macrolide antibiotics, exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the elongation of the peptide chain and thereby inhibiting bacterial growth . This bacteriostatic effect is crucial in controlling bacterial infections and is the basis for its use in various therapeutic applications .
相似化合物的比较
Similar Compounds
Tylosin: The parent compound of Tylosin 3-Acetate D3, used widely as an antibiotic.
Tylvalosin: A derivative of tylosin with similar antibacterial properties.
Tilmicosin: Another macrolide antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications. The incorporation of deuterium atoms allows for precise analytical studies and helps in understanding the pharmacokinetics and metabolism of tylosin and its derivatives .
属性
分子式 |
C48H79NO18 |
|---|---|
分子量 |
961.2 g/mol |
IUPAC 名称 |
[(4R,5S,6S,7R,9R,11E,13E,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C48H79NO18/c1-14-34-32(23-60-47-44(59-13)43(58-12)39(54)27(5)62-47)19-24(2)15-16-33(52)25(3)20-31(17-18-50)41(26(4)35(64-30(8)51)21-36(53)65-34)67-46-40(55)38(49(10)11)42(28(6)63-46)66-37-22-48(9,57)45(56)29(7)61-37/h15-16,18-19,25-29,31-32,34-35,37-47,54-57H,14,17,20-23H2,1-13H3/b16-15+,24-19+/t25-,26+,27-,28-,29+,31+,32?,34-,35-,37+,38-,39-,40-,41-,42-,43-,44-,45+,46+,47-,48-/m1/s1/i8D3 |
InChI 键 |
SXJMWODQOMKONK-UGOLFBRUSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(=O)O[C@@H]1CC(=O)O[C@@H](C(/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]1C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC)CC |
规范 SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)OC(=O)C)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-[[(7-chloropyrido[3,4-b]pyrazin-5-yl)amino]methyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B13863840.png)
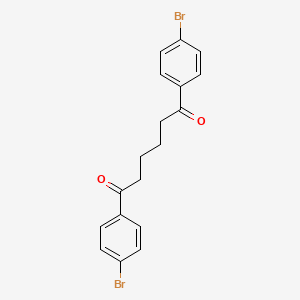
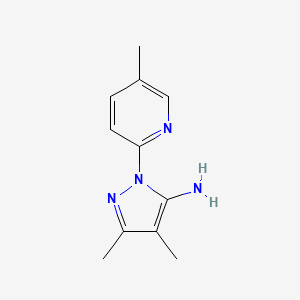
![n[2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]quinoline-3-carboxamide hydrochloride](/img/structure/B13863867.png)
![tert-Butyl 6'-Iodo-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13863871.png)


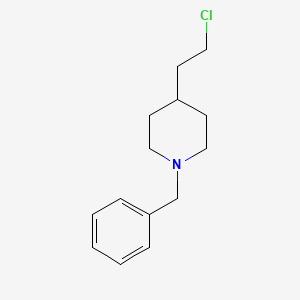
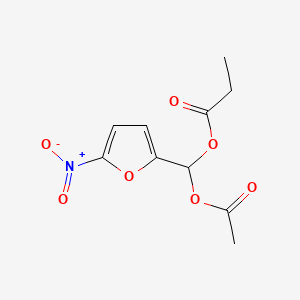
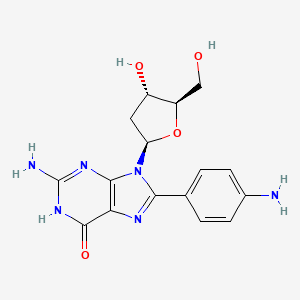
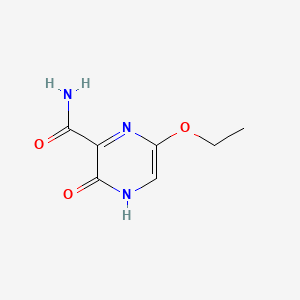

![N-[6-chloro-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]-3-phenylpropane-1-sulfonamide](/img/structure/B13863909.png)
![tert-butyl N-[2-(3-tert-butyl-1,2,4-oxadiazol-5-yl)ethyl]carbamate](/img/structure/B13863913.png)
